molecular formula C11H17FSi B7992004 1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene

1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene

Cat. No.: B7992004
M. Wt: 196.34 g/mol
InChI Key: XSEJIENQCMIDSC-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with a fluorine atom and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene typically involves the introduction of a trimethylsilyl group to a pre-functionalized benzene ring. One common method is the reaction of 4-fluoro-3,5-dimethylbenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorine or methyl groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like halides or organometallic compounds in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium or nickel catalysts under inert atmosphere conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: It may be explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites during chemical reactions. The fluorine atom can influence the compound’s reactivity and stability, while the methyl groups can affect its steric properties.

Comparison with Similar Compounds

    1-(Trimethylsilyl)-4-fluorobenzene: Lacks the additional methyl groups, resulting in different steric and electronic properties.

    1-(Trimethylsilyl)-3,5-dimethylbenzene:

    4-Fluoro-3,5-dimethylbenzene: Lacks the trimethylsilyl group, making it less versatile in synthetic applications.

Uniqueness: 1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene is unique due to the combination of the trimethylsilyl group, fluorine atom, and methyl groups, which collectively influence its chemical behavior and potential applications. The presence of the trimethylsilyl group enhances its utility in organic synthesis by providing a temporary protecting group, while the fluorine atom and methyl groups contribute to its stability and reactivity.

Properties

IUPAC Name

(4-fluoro-3,5-dimethylphenyl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FSi/c1-8-6-10(13(3,4)5)7-9(2)11(8)12/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEJIENQCMIDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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